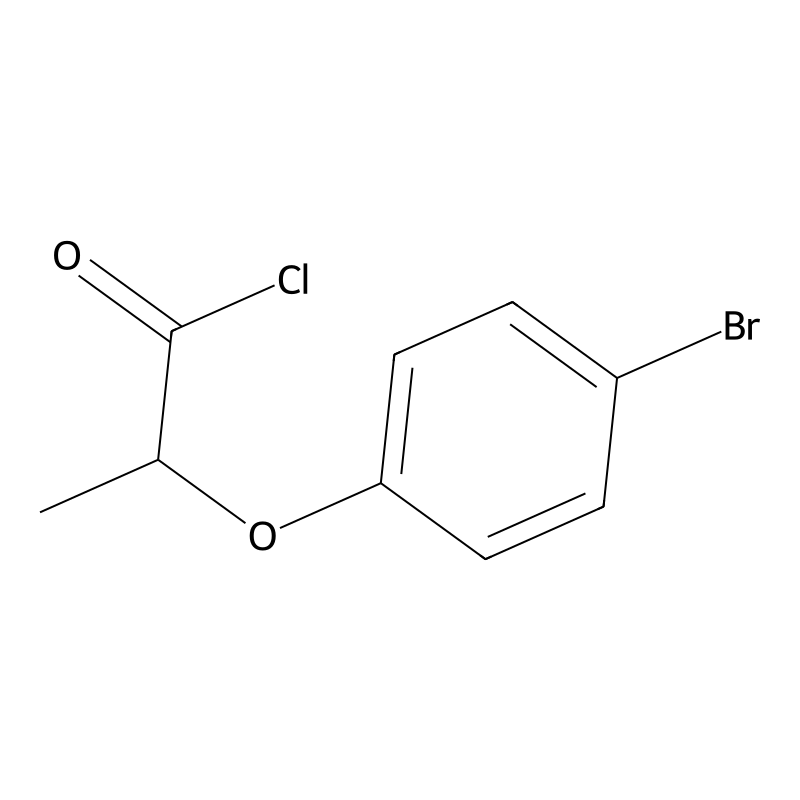

2-(4-Bromophenoxy)propanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide

Specific Scientific Field: Inorganic Chemistry

Methods of Application or Experimental Procedures: The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time.

Results or Outcomes: It was determined that the coordination compound exhibits a polymeric structure.

2-(4-Bromophenoxy)propanoyl chloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 263.52 g/mol. This compound features a brominated phenoxy group attached to a propanoyl chloride moiety, making it a versatile intermediate in organic synthesis. It appears as a colorless to pale yellow liquid and has a predicted boiling point of around 303.8 °C. Its density is estimated at 1.478 g/cm³, indicating that it is denser than water, which can influence its solubility and reactivity in various solvents .

- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

- Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-bromophenoxy)propanoic acid and hydrochloric acid.

- Friedel-Crafts Acylation: The compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the propanoyl group into aromatic compounds.

Several methods can be employed to synthesize 2-(4-Bromophenoxy)propanoyl chloride:

- From 4-Bromophenol: Reacting 4-bromophenol with propanoyl chloride under basic conditions can yield the desired product.

- Via Bromination: Starting from phenol, bromination followed by acylation with propanoyl chloride can also produce this compound.

- Using Carbonylation Techniques: More advanced synthetic routes may involve carbonylation reactions utilizing carbon monoxide and appropriate precursors.

2-(4-Bromophenoxy)propanoyl chloride has several applications in various fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Proteomics Research: Due to its reactive nature, it is utilized in labeling proteins and peptides for analytical purposes .

- Material Science: It may be employed in the development of new materials owing to its reactive functionalities.

Several compounds share structural similarities with 2-(4-Bromophenoxy)propanoyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(4-Bromophenoxy)butanoyl chloride | C10H10BrClO2 | Similar structure but with a butanoyl group |

| 2-(4-Chlorophenoxy)propanoyl chloride | C9H8ClO2 | Chlorine instead of bromine |

| 2-(4-Iodophenoxy)propanoyl chloride | C9H8BrClO2 | Iodine substituent; may exhibit different reactivity |

These compounds highlight the uniqueness of 2-(4-Bromophenoxy)propanoyl chloride through its specific bromine substitution and reactivity profile, which may differ significantly from those containing other halogens or alkyl groups.

Nucleophilic Acyl Substitution Reactions with 4-Bromophenol

The synthesis of 2-(4-bromophenoxy)propanoyl chloride through nucleophilic acyl substitution represents a fundamental approach in laboratory settings [1]. The reaction proceeds via a two-step addition-elimination mechanism where 4-bromophenol acts as the nucleophile attacking the electrophilic carbon center of propanoyl chloride [1] [2]. The mechanism involves initial nucleophilic attack by the phenolic oxygen on the carbonyl carbon, followed by elimination of the chloride leaving group [3] [4].

The nucleophilic acyl substitution pathway follows the principle that stronger nucleophiles react preferentially with more reactive acyl chlorides [1]. In this system, the 4-bromophenol substrate exhibits moderate nucleophilicity due to the electron-withdrawing effect of the bromine substituent at the para position [5]. The reaction typically requires heating to facilitate the substitution process, with temperatures ranging from 60 to 80 degrees Celsius proving optimal for complete conversion [6].

Laboratory protocols commonly employ stoichiometric ratios of 1:1.2 for 4-bromophenol to propanoyl chloride, ensuring complete consumption of the phenolic starting material [7]. The reaction proceeds through formation of a tetrahedral intermediate, which subsequently collapses to eliminate hydrogen chloride and form the desired phenoxy acyl chloride product [8]. Reaction monitoring can be accomplished through infrared spectroscopy, observing the characteristic carbonyl stretch of the acyl chloride product at approximately 1797 reciprocal centimeters [9].

Anhydrous Reaction Conditions and Base Catalysis

Anhydrous conditions are absolutely critical for successful synthesis of 2-(4-bromophenoxy)propanoyl chloride, as acyl chlorides undergo rapid hydrolysis in the presence of water [10] [11]. Laboratory preparations must be conducted under strictly moisture-free environments using dried solvents and inert atmospheres [10]. The necessity for anhydrous conditions stems from the high reactivity of acyl chlorides toward nucleophilic attack by water molecules [8].

Base catalysis plays a crucial role in facilitating the nucleophilic substitution reaction [11] [4]. Triethylamine serves as an effective base catalyst, neutralizing the hydrogen chloride generated during the reaction and preventing acid-catalyzed side reactions [11] [7]. The base also enhances the nucleophilicity of the 4-bromophenol by deprotonating the hydroxyl group, generating the more reactive phenoxide anion [4]. Typical protocols employ 1.1 to 1.5 equivalents of triethylamine relative to the phenol substrate [7].

Alternative base systems include pyridine and dimethylformamide, both of which can serve dual roles as bases and reaction solvents [2] [7]. Pyridine demonstrates particular effectiveness due to its ability to form stable complexes with acyl chlorides, facilitating the substitution process [11]. The choice of base significantly impacts reaction rates, with stronger bases generally promoting faster conversion but potentially leading to increased side product formation [4].

Industrial Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor systems offer significant advantages for industrial production of 2-(4-bromophenoxy)propanoyl chloride, including improved heat transfer, enhanced mixing, and precise control over reaction parameters [12] [13]. Flow chemistry enables better management of highly exothermic acyl chloride formation reactions while minimizing safety risks associated with large-scale batch processing [12] [9].

Optimization of continuous flow systems requires careful consideration of residence time, temperature control, and reagent mixing efficiency [12] [14]. Typical flow configurations employ tubular reactors with internal diameters ranging from 0.8 to 5.0 millimeters, providing residence times between 30 seconds and 20 minutes depending on the specific reaction conditions [13] [14]. Temperature control is achieved through external heating jackets or microreactor platforms, maintaining precise thermal management throughout the reaction pathway [9].

Flow rate optimization represents a critical parameter for maximizing productivity while ensuring complete conversion [12] [13]. Studies demonstrate that optimal flow rates typically range from 40 to 666 microliters per minute, depending on the specific reactor configuration and desired throughput [13]. Higher flow rates can increase productivity but may compromise conversion efficiency, requiring careful balance between throughput and yield [15].

Table 1: Continuous Flow Reactor Parameters for Acyl Chloride Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 30 seconds - 20 minutes | Direct correlation up to optimal point |

| Temperature | 60-100°C | Increased conversion, potential degradation above 100°C |

| Flow Rate | 40-666 μL/min | Inverse relationship with conversion efficiency |

| Reactor Volume | 0.8-50 mL | Affects mixing efficiency and heat transfer |

Catalyst Selection and Yield Maximization Strategies

Industrial catalyst selection for 2-(4-bromophenoxy)propanoyl chloride synthesis focuses on maximizing conversion efficiency while minimizing byproduct formation [16] [17]. Carboxamide catalysts demonstrate superior performance compared to traditional phosphorus-based chlorinating agents, offering higher yields and improved selectivity [16]. These catalysts feature secondary carbon atoms attached to nitrogen, providing enhanced reactivity and reduced decomposition products [16].

Dimethylformamide emerges as a particularly effective catalyst for acyl chloride formation, facilitating rapid conversion at moderate temperatures [7] [9]. The catalyst operates through formation of an intermediate chloroiminium species, which subsequently reacts with the carboxylic acid substrate to generate the desired acyl chloride product [15]. Optimal catalyst concentrations typically range from 0.1 to 1.0 molar equivalents, with higher loadings potentially leading to increased impurity formation [16].

Yield maximization strategies incorporate multiple approaches including reaction temperature optimization, catalyst loading adjustment, and residence time tuning [16] [17]. Electronic effects significantly influence reaction efficiency, with electron-rich substrates demonstrating higher reactivity compared to electron-deficient analogs [17]. The presence of electron-withdrawing groups, such as the bromine substituent in 4-bromophenol, may require modified reaction conditions to achieve optimal yields [17].

Table 2: Catalyst Performance Comparison for Acyl Chloride Synthesis

| Catalyst Type | Yield Range | Reaction Time | Temperature |

|---|---|---|---|

| Dimethylformamide | 75-95% | 20-60 minutes | 60-80°C |

| Carboxamides | 80-98% | 30-90 minutes | 40-100°C |

| Phosphorus Trichloride | 65-85% | 60-180 minutes | 80-120°C |

| Thionyl Chloride | 70-90% | 30-120 minutes | 60-100°C |

Purification and Isolation Methods

Distillation Techniques for Acyl Chlorides

Distillation represents the primary method for purification of 2-(4-bromophenoxy)propanoyl chloride due to the distinct boiling point differences between the product and reaction byproducts [18] . The compound exhibits a molecular weight of 263.51 grams per mole, influencing its volatility characteristics and distillation behavior [20]. Vacuum distillation proves particularly effective for acyl chlorides, allowing operation at reduced temperatures to prevent thermal decomposition [18].

Optimal distillation conditions typically employ pressures between 10 and 50 millimeters of mercury, with collection temperatures ranging from 80 to 120 degrees Celsius depending on the specific pressure employed [18]. The addition of distillation improvement additives, such as silicone fluids or mineral oils, can enhance separation efficiency by preventing polymerization and improving heat transfer [18]. These additives typically comprise 50 to 150 percent by weight relative to the acyl chloride product [18].

Fractional distillation enables separation of the target compound from closely related impurities and unreacted starting materials [2] [18]. The technique requires careful monitoring of distillation head temperatures and collection of specific fractions corresponding to the desired product [21]. Multiple distillation cycles may be necessary to achieve pharmaceutical-grade purity, particularly for applications requiring high chemical purity [18].

Chromatographic Purification Protocols

Chromatographic separation provides an alternative purification approach for 2-(4-bromophenoxy)propanoyl chloride, particularly when distillation proves insufficient for achieving desired purity levels [22] [23]. High-performance liquid chromatography enables precise separation based on polarity differences between the target compound and impurities [22]. Reversed-phase chromatographic systems demonstrate effectiveness for phenoxy acyl chloride derivatives, utilizing hydrophobic interactions for separation [24].

Column chromatography employing silica gel as the stationary phase requires careful selection of mobile phase compositions to prevent decomposition of the acid-sensitive acyl chloride functionality [25]. Typical mobile phase systems incorporate organic solvents such as hexanes, ethyl acetate, and dichloromethane in varying ratios to optimize separation efficiency [25]. The addition of small quantities of triethylamine to the mobile phase can prevent acidic decomposition during chromatographic separation [25].

Derivatization approaches enable enhanced detection and quantification of acyl chloride compounds during chromatographic analysis [23] [26]. 2-Nitrophenylhydrazine serves as an effective derivatization reagent, forming stable hydrazone derivatives that exhibit enhanced ultraviolet absorption at 395 nanometers [23]. This derivatization strategy minimizes matrix interferences and improves detection limits to the range of 0.01 to 0.03 micrograms per milliliter [23].

Table 3: Chromatographic Conditions for Acyl Chloride Purification

| Technique | Stationary Phase | Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | C18 Reversed-Phase | Acetonitrile/Water | UV at 254 nm |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | TLC Monitoring |

| Derivatization HPLC | C18 Reversed-Phase | Methanol/Buffer | UV at 395 nm |

| Gas Chromatography | Phenyl Methyl Silicone | Helium Carrier | Mass Spectrometry |